2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide
Description
Properties
IUPAC Name |
2-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]triazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3/c9-6(15)3-14-2-4(12-13-14)1-5-7(16)11-8(17)10-5/h2,5H,1,3H2,(H2,9,15)(H2,10,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFGXDPMPQOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide, also known by its CAS number 1803570-37-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 238.20 g/mol. The structure includes a triazole ring and an imidazolidinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N6O3 |
| Molecular Weight | 238.20 g/mol |
| CAS Number | 1803570-37-7 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of metalloproteinase MMP12. Metalloproteinases are involved in the degradation of extracellular matrix components and play critical roles in various physiological and pathological processes, including cancer metastasis and tissue remodeling .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Inhibition of Enzymatic Activity
The compound has demonstrated inhibitory effects on various enzymes relevant to metabolic disorders. For example:
- AChE (Acetylcholinesterase) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Compounds with similar structures have shown significant inhibition rates .
Case Studies
- In vitro Studies : In a study assessing the effects of triazole derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells. The IC50 values indicated effective inhibition at low concentrations .
- Animal Models : In diabetic rat models, derivatives of this compound improved glucose tolerance and modulated insulin signaling pathways. These findings suggest potential applications in managing diabetes .
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Significant cytotoxicity against cancer cell lines; effective AChE inhibition observed |
| Animal models | Improved glucose tolerance; modulation of insulin signaling pathways |
| Mechanistic studies | Inhibition of MMP12 leading to reduced cancer cell invasion and metastasis |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and imidazolidine structures exhibit notable antimicrobial properties. Studies have shown that 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide demonstrates activity against various bacterial strains and fungi. For instance, derivatives of this compound have been tested for their efficacy against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Anticancer Properties
The compound's ability to inhibit specific cellular pathways has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Further research is needed to elucidate these mechanisms and assess the compound's effectiveness in vivo.
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Compounds similar to this compound have been shown to inhibit enzymes critical for various metabolic processes. This characteristic could be harnessed for developing treatments for metabolic disorders or other conditions where enzyme regulation is crucial .
Agricultural Science Applications
Pesticidal Activity
The unique structure of this compound positions it as a candidate for agricultural applications as a pesticide or herbicide. Research indicates that such compounds can disrupt pest metabolism or growth processes . Field trials are necessary to evaluate their effectiveness and safety in agricultural settings.
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its chemical structure allows for potential cross-linking in polymer chains, which could improve the mechanical strength and thermal stability of the resultant materials .
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of triazole-based compounds demonstrated that those incorporating the imidazolidine moiety exhibited higher antimicrobial activity compared to their counterparts lacking this feature. The study highlighted specific bacterial strains where the compound showed significant inhibition zones .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptotic markers. This suggests a potential role for this compound in cancer therapeutics .
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s structure is compared below with key analogs (Table 1):
*Calculated based on molecular formula.
Key Observations :
- Triazole-Acetamide Core : Common across all compounds, enabling modular derivatization.
- Substituent Diversity: The target’s imidazolidinone group is distinct from naphthalenyloxy (6m), benzimidazole-thiazole (9c), or benzimidazole-thio (13) groups in analogs. These substituents influence solubility, steric bulk, and electronic properties.
- Hydrogen Bonding: The imidazolidinone’s carbonyl groups may enhance polar interactions compared to aromatic substituents (e.g., naphthalenyloxy in 6m) .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target’s imidazolidinone group would show C=O stretches near 1670–1700 cm⁻¹, similar to 6m (1678 cm⁻¹) .
- NMR Data : Analog 9f (a structural relative of 9c) displays δ 55.11 ppm for OCH3 and δ 61.08 ppm for C-17, highlighting electronic effects of substituents .
- Solubility: The imidazolidinone’s polarity may improve aqueous solubility compared to hydrophobic naphthalenyl (6m) or bromophenyl (9c) groups.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the 1,2,3-triazole ring via azide-alkyne cycloaddition ("click chemistry").
- Introduction of the 2,5-dioxoimidazolidinyl (hydantoin) moiety through functionalization of the triazole ring.
- Final acetamide formation via acylation or amidation reactions.
This approach leverages the robustness of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and subsequent functional group transformations to install the hydantoin and acetamide groups.
Detailed Preparation Methods
Synthesis of the 1,2,3-Triazole Core
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The triazole ring is formed by reacting an organic azide with a terminal alkyne under copper(I) catalysis, typically using CuSO4 and sodium ascorbate in aqueous or mixed organic solvents at room temperature or mild heating. This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles with excellent yields and purity.
The alkyne component is functionalized with a suitable leaving group or precursor for subsequent hydantoin attachment.
Formation of the Acetamide Group
- Acylation of Amino Function:
The acetamide group is introduced by acylation of an amino group present on the triazole or hydantoin substituent using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
Alternatively, amidation can be performed by coupling a carboxylic acid derivative (e.g., chloroacetamide) with an amine-bearing intermediate using peptide coupling reagents such as HATU or EDCI.
Representative Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| CuAAC to form 1,2,3-triazole | Azide + terminal alkyne, CuSO4, sodium ascorbate, water/organic solvent, rt to 50°C, 2-24 h | 70-90% | High regioselectivity and purity |
| Alkylation with hydantoin derivative | 4-(chloromethyl)-2,5-dioxoimidazolidine, base (e.g., K2CO3), DMF or dioxane, 40-90°C, 6-24 h | 60-80% | Methylene linker formation |
| Acetamide formation | Acetyl chloride or acetic anhydride, base (pyridine), solvent (e.g., dichloromethane), 0-25°C, 1-4 h | 75-85% | Amidation or acylation step |
Analytical and Purification Techniques
Purification:
Crude products are typically purified by recrystallization from solvents such as n-butanol or by column chromatography using silica gel with eluents like ethyl acetate/methanol mixtures.Characterization:
The final compound and intermediates are characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry (MS), and sometimes IR spectroscopy to confirm functional groups.
Research Findings and Optimization Notes
Reaction Optimization:
Studies indicate that solvent choice and temperature critically affect yields, particularly in the alkylation and acylation steps. Polar aprotic solvents like DMF or dioxane favor alkylation efficiency.Catalyst and Base Selection:
For CuAAC, copper sulfate with sodium ascorbate is standard, but copper(I) iodide or copper nanoparticles can be used to improve reaction rates. Bases such as potassium carbonate or cesium carbonate are preferred in alkylation steps for better conversion.Scale-Up Considerations:
Industrial synthesis may optimize reaction times and reagent stoichiometry to maximize yield and purity, employing inert atmospheres and controlled temperatures.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Copper-catalyzed azide-alkyne cycloaddition | Organic azide + terminal alkyne, CuSO4, sodium ascorbate, aqueous-organic solvent | Formation of 1,2,3-triazole core |
| 2 | Alkylation | 4-(chloromethyl)-2,5-dioxoimidazolidine, base, DMF/dioxane, heat | Attachment of hydantoin moiety via methylene linker |
| 3 | Acylation/Amidation | Acetyl chloride/acetic anhydride, base, organic solvent | Formation of acetamide functional group |
| 4 | Purification and Characterization | Recrystallization or chromatography, NMR, MS | Isolation and confirmation of product |
Q & A
Q. What are the established synthetic routes for 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the imidazolidinone core by reacting 2,5-dioxoimidazolidine derivatives with propargyl halides under basic conditions. (ii) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by acetamide functionalization. Key optimization parameters include solvent choice (e.g., DMF or ethanol), temperature control (reflux at 80–100°C), and catalyst loading (e.g., CuI at 5–10 mol%) . For purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the imidazolidinone and acetamide groups .
- ¹H/¹³C NMR : Key signals include triazole protons (δ 7.8–8.2 ppm) and imidazolidinone carbonyl carbons (δ 170–175 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the methylene linker .
- HRMS : Validate molecular weight (expected [M+H]+: ~293.3 g/mol) and isotopic patterns .
Q. How is the compound’s solubility and stability assessed under experimental conditions?
- Methodological Answer : Perform solubility screening in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~260 nm). Stability studies involve HPLC monitoring (C18 column, acetonitrile/water mobile phase) under varying pH (3–9) and temperatures (4–37°C) for 24–72 hours .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) using 96-well plates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : (i) Synthesize analogs with substituents on the imidazolidinone (e.g., halogen, methyl) or triazole (e.g., aryl, alkyl) moieties. (ii) Use multivariate statistical analysis (e.g., PCA or PLS) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity . For example, electron-withdrawing groups on the triazole enhance antimicrobial potency .
Q. What computational strategies validate molecular docking poses of this compound with target proteins?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina or Glide) using crystal structures (PDB: e.g., 1M2H for kinase targets).
- Validate poses via molecular dynamics (MD) simulations (GROMACS, 50 ns) to assess binding stability (RMSD < 2 Å) .
Q. How do conflicting bioactivity data arise in studies, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., serum protein interference) or impurity profiles. Address via: (i) LC-MS purity verification (>95%). (ii) Dose-response curves (IC₅₀) with positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicity?
- Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS/MS .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests under OECD guidelines .
Q. How can synthetic reproducibility challenges be mitigated in multi-step protocols?
- Methodological Answer :
- Document intermediates (e.g., azide precursors) with FT-IR/NMR batch-to-batch comparisons.
- Optimize CuAAC step using microwave-assisted synthesis (100°C, 10 min) to reduce side products .
Q. What strategies integrate this compound into hybrid scaffolds for enhanced therapeutic profiles?
- Methodological Answer :
- Conjugate with thiazole or benzimidazole moieties via amide coupling (EDC/HOBt), then assess dual-target inhibition (e.g., antimicrobial + anti-inflammatory) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
